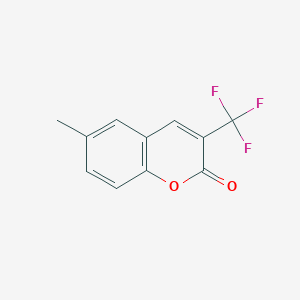

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

6-methyl-3-(trifluoromethyl)chromen-2-one |

InChI |

InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)5-8(10(15)16-9)11(12,13)14/h2-5H,1H3 |

InChI Key |

MOQTVXGHQQNVKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of radical initiators.

Industrial Production Methods

Industrial production of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This method can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrochromenones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one exhibit significant anticancer properties. A study highlighted the synthesis of novel coumarin derivatives that showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer progression, such as BACE-1, which is implicated in Alzheimer’s disease as well .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that certain derivatives possess potent antibacterial and antifungal properties. The structure-activity relationship (SAR) analysis indicates that modifications at the trifluoromethyl group can enhance biological activity against specific pathogens .

Agricultural Applications

Pesticidal Activity

this compound derivatives have been investigated for their potential as agrochemicals. Research indicates that these compounds can act as effective pesticides against a range of agricultural pests. The trifluoromethyl group is particularly noted for enhancing the lipophilicity of the molecules, thereby improving their penetration into plant tissues and increasing efficacy .

Herbicidal Properties

In addition to pest control, some derivatives have shown herbicidal activity. Studies suggest that these compounds can inhibit the growth of certain weeds by disrupting metabolic pathways essential for plant growth. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical usage .

Material Science

Fluorescent Dyes

Another intriguing application of this compound is in the development of fluorescent dyes. The unique structural features of this compound allow it to be used in various imaging techniques, including fluorescence microscopy. Its ability to emit light upon excitation makes it suitable for biological labeling and tracking applications .

Sensor Development

Recent advancements have explored the use of this compound in sensor technology, particularly for detecting nephrotoxicity. The incorporation of the trifluoromethyl group enhances the sensitivity of sensors designed to monitor renal function and toxicity levels in clinical settings .

Data Tables

Case Studies

- Anticancer Research : A study conducted on a series of coumarin derivatives derived from this compound demonstrated significant cytotoxicity against human cancer cell lines, with particular emphasis on breast and lung cancers. The results indicated that specific structural modifications could lead to increased potency and selectivity.

- Agricultural Field Trials : Field trials assessing the efficacy of this compound-based pesticides showed a notable reduction in pest populations compared to untreated controls. These trials also evaluated environmental impact, confirming lower toxicity levels to non-target species.

- Sensor Applications : Development of a novel sensor using this compound for detecting nephrotoxic agents illustrated its potential in clinical diagnostics. The sensor exhibited high sensitivity and specificity, making it a valuable tool for monitoring renal health.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- The direct attachment of -CF₃ at position 3 (target compound) maximizes electron withdrawal, improving charge transfer in OSCs compared to phenyl-CF₃ derivatives (e.g., ).

- Halogenated analogs (e.g., 6-bromo or 6-chloro) exhibit higher molecular weights and altered solubility but lack the lipophilicity boost from -CF₃ .

Table 2: Antimicrobial and Pharmacological Comparisons

Key Observations :

- The -CF₃ group in the target compound significantly lowers MIC values against Gram-positive bacteria compared to phosphoryl or acetyl-substituted analogs .

- Pyrrolidine-1-carbonyl derivatives exhibit anticancer activity but require higher concentrations due to reduced lipophilicity .

Crystallographic and Solubility Trends

- This compound : Crystallizes in triclinic systems with shortened C-F···H bonds (2.2–2.5 Å), enhancing lattice stability .

- 6-Methyl-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one: Exhibits a monoclinic structure with intermolecular N-H···O hydrogen bonds (2.8 Å), reducing solubility in nonpolar solvents .

- Halogenated Derivatives (e.g., 6-bromo): Higher melting points (>200°C) due to halogen-related van der Waals interactions .

Biological Activity

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one, a derivative of the chromone family, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a trifluoromethyl group at the 3-position of the chromone structure. This modification enhances the compound's pharmacological properties, making it a valuable candidate for further biological studies.

1. Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed IC50 values of 22.09 µg/mL for A-549 (lung cancer) and 6.40 µg/mL for MCF-7 (breast cancer) cells, indicating potent anti-cancer activity when compared to standard chemotherapeutics .

2. Antioxidant Activity

The compound has also shown promising antioxidant properties through several assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. These assays indicated that it significantly reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase B (MAO-B) : It acts as a selective inhibitor, with an IC50 value reported at approximately 0.51 µM, showcasing its potential in treating conditions like Parkinson's disease .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound also exhibits inhibition against these enzymes, which are critical in Alzheimer's disease pathology .

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of chromone derivatives. The position of these substituents plays a crucial role in modulating the compound's interaction with biological targets:

- Ortho-substitution : Compounds with trifluoromethyl groups at the ortho-position have demonstrated superior inhibitory activity against AChE and BChE compared to para-substituted analogues .

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Studies : A study involving A-549 and MCF-7 cell lines showed that treated cells exhibited morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration, confirming its cytotoxic potential .

- Neuroprotective Effects : Research on neuroprotective properties indicated that this compound could mitigate H2O2-induced cellular damage by scavenging reactive oxygen species (ROS), suggesting potential therapeutic applications in neurodegenerative disorders .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.